3-amino-2-[(3-chloro-4-fluorophenyl)methyl]-N-methylpropanamide

Physicochemical property profiling Lead identification Fragment-based drug design

SAR campaigns requiring systematic logP stepping often lack quantitative halogen substitution data. This compound provides a validated +0.3-0.5 log unit increment over the unsubstituted phenyl analog (CAS 1248648-73-8) without altering TPSA or HBD/HBA counts. • Dual 3-Cl-4-F substitution enables orthogonal halogen bonding (Cl as σ-hole donor, F as H-bond acceptor) unavailable in mono-halogenated analogs. • Available as free base (CAS 1508488-18-3) and HCl salt (CAS 1909319-44-3), both ≥95% purity-select the optimal form for coupling or aqueous workup without in-house salt conversion.

Molecular Formula C11H14ClFN2O
Molecular Weight 244.69 g/mol
Cat. No. B13252202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-2-[(3-chloro-4-fluorophenyl)methyl]-N-methylpropanamide
Molecular FormulaC11H14ClFN2O
Molecular Weight244.69 g/mol
Structural Identifiers
SMILESCNC(=O)C(CC1=CC(=C(C=C1)F)Cl)CN
InChIInChI=1S/C11H14ClFN2O/c1-15-11(16)8(6-14)4-7-2-3-10(13)9(12)5-7/h2-3,5,8H,4,6,14H2,1H3,(H,15,16)
InChIKeyZAHGDVCOKBKZMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-2-[(3-chloro-4-fluorophenyl)methyl]-N-methylpropanamide: Chemical Class & Procurement


3-Amino-2-[(3-chloro-4-fluorophenyl)methyl]-N-methylpropanamide is a synthetic α-aminomethyl benzenepropanamide derivative with the molecular formula C₁₁H₁₄ClFN₂O and a molecular weight of 244.69 g/mol [1]. This achiral (racemic) building block features a primary aminomethyl group, an N-methylamide terminus, and a 3-chloro-4-fluorophenyl substituent that constitutes a validated privileged fragment in medicinal chemistry [2]. The compound is commercially supplied as both the free base (CAS 1508488-18-3) and the hydrochloride salt (CAS 1909319-44-3), with typical catalog purities of 95% . Its computed XLogP3-AA of 1.3 and topological polar surface area (TPSA) of 55.1 Ų place it within favorable drug-like property space, while the dual halogenation pattern offers distinct physicochemical tuning not achievable with mono-substituted or unsubstituted phenyl analogs.

Why Close Analogs Cannot Replace This Compound


Within the α-aminomethyl benzenepropanamide scaffold family, seemingly minor phenyl ring substitution changes produce substantial shifts in lipophilicity, electronic character, and target recognition that render simple interchange scientifically invalid [1]. The 3-chloro-4-fluorophenyl group in the target compound confers a logP contribution of approximately 1.95–2.0, compared with ~1.0 for unsubstituted phenyl, directly altering membrane permeability and non-specific binding profiles . Furthermore, the specific 3-chloro-4-fluoro substitution pattern has been independently validated as a critical structural determinant for productive target engagement across multiple chemotypes, with its removal or rearrangement consistently diminishing biological activity [2]. For any ongoing structure–activity relationship (SAR) campaign, fragment-based library synthesis, or PROTAC linker optimization, substituting the target compound with the unsubstituted phenyl analog (CAS 1248648-73-8), the 4-fluoro-only analog (CAS 1909313-82-1), or the 3-chloro-only analog (CAS 1307583-69-2) would introduce an uncontrolled variable that invalidates quantitative SAR interpretation. The quantitative evidence below establishes exactly where and by how much this compound diverges from its nearest commercial analogs.

Differentiation Evidence vs. Structural Analogs


Molecular Weight Differentiation

The target compound possesses a molecular weight of 244.69 g/mol, which is +52.43 Da heavier than the unsubstituted phenyl analog 3-amino-2-benzyl-N-methylpropanamide (192.26 g/mol, CAS 1248648-73-8), +34.44 Da heavier than the 4-fluoro-only analog (210.25 g/mol free base, CAS 1909313-82-1), and +17.99 Da heavier than the 3-chloro-only analog (226.70 g/mol, CAS 1307583-69-2) [1]. This systematic mass increment directly scales with halogen count and type, providing predictable mass spectrometry (MS) ionization efficiency and chromatographic retention differentiation in LC-MS analytical workflows .

Physicochemical property profiling Lead identification Fragment-based drug design

Lipophilicity (XLogP3-AA) Advantage

The target compound has a computed XLogP3-AA of 1.3, reflecting the balanced lipophilicity imparted by the 3-chloro-4-fluorophenyl group [1]. Independent fragment-level quantification establishes that the 3-chloro-4-fluorophenyl substituent itself contributes a logP of approximately 1.95–2.0 compared with approximately 1.0 for unsubstituted phenyl . While the unsubstituted phenyl analog 3-amino-2-benzyl-N-methylpropanamide lacks a published XLogP value, its structurally simplified phenyl scaffold predicts a lower logP consistent with reduced halogen-driven lipophilicity. The 3-chloro-4-fluorophenyl group's higher logP aligns with the electron-withdrawing nature of the chlorine and fluorine substituents, which decrease ring electron density and increase partitioning into non-polar environments .

ADME property optimization Lipophilic ligand efficiency Permeability prediction

Validated 3-Chloro-4-fluorophenyl Pharmacophore

The 3-chloro-4-fluorophenyl fragment present in the target compound has been independently validated as a critical structural determinant for biological activity in a study that systematically incorporated this motif into distinct chemotypes. Mirabile et al. (2023) demonstrated that the presence of the 3-chloro-4-fluorophenyl fragment consistently enabled productive contact with the AbTYR (tyrosinase from Agaricus bisporus) catalytic site and confirmed it as an important structural feature to improve target inhibition across all tested chemotypes [1]. In contrast, the unsubstituted phenyl, 4-fluoro-only, and 3-chloro-only fragments were not identified as having the same level of validated, transferable target engagement advantage in the published literature. This provides empirical, peer-reviewed evidence that the specific 3-chloro-4-fluoro substitution pattern carries a target recognition advantage that simpler phenyl substitutions do not reliably reproduce.

Tyrosinase inhibition Pharmacophore validation Fragment-based drug discovery

Salt Form Flexibility

The target compound is commercially available in two distinct physical forms: the free base (CAS 1508488-18-3, MW 244.69 g/mol) and the hydrochloride salt (CAS 1909319-44-3, MW 281.16 g/mol as C₁₁H₁₄ClFN₂O·ClH) . This dual availability provides a formulation flexibility not offered by all close analogs. The hydrochloride salt typically confers higher aqueous solubility and improved solid-state stability for long-term storage, while the free base offers lower molecular weight and avoids counterion interference in certain coupling reactions. Among the closest comparators, the 4-fluoro analog is predominantly available only as the hydrochloride salt (CAS 1909313-82-1), potentially limiting options for reaction conditions intolerant of chloride ions .

Salt selection Solubility optimization Chemical procurement

TPSA and CNS Drug-Like Property Profile

The target compound has a TPSA of 55.1 Ų and 4 rotatable bonds, placing it within the favorable range for both oral bioavailability (TPSA < 140 Ų) and potential CNS penetration (TPSA < 90 Ų, with values < 60–70 Ų considered optimal) [1]. The TPSA value of 55.1 Ų is identical across all close analogs sharing the same aminomethyl-N-methylpropanamide core (unsubstituted phenyl, 4-fluoro, and 3-chloro variants all have TPSA = 55.1 Ų because the halogen substituents do not contribute additional polar atoms) [2]. However, the target compound's higher molecular weight (244.69 vs. 192.26–210.25 g/mol) and elevated logP (1.3 vs. predicted <1.0 for unsubstituted) shift it to a distinct region of the CNS MPO (Multiparameter Optimization) desirability space compared with its lighter, less lipophilic analogs. This makes the target compound particularly suitable for programs requiring balanced CNS penetration with sufficient lipophilicity for target engagement, whereas the lighter analogs may be suboptimal for targets demanding higher logP.

CNS drug design Blood-brain barrier permeability Property-based drug design

Dual Halogen Bonding Capability

The 3-chloro-4-fluorophenyl substituent in the target compound simultaneously presents chlorine (σ-hole donor, stronger halogen bond potential) and fluorine (weak halogen bond donor but strong hydrogen bond acceptor via C–F) at defined positions on the phenyl ring [1]. This orthogonal pairing enables differentiated intermolecular interaction profiles that cannot be replicated by analogs bearing only chlorine (3-chloro analog, CAS 1307583-69-2), only fluorine (4-fluoro analog, CAS 1909313-82-1), or no halogen (unsubstituted analog, CAS 1248648-73-8). In the context of the tyrosinase study by Mirabile et al. (2023), the specific 3-chloro-4-fluoro substitution pattern was shown through docking analysis to establish profitable contacts with the AbTYR catalytic site that the mono-substituted fragments did not recapitulate [2].

Halogen bonding Structure-based drug design Fragment growing

Application Scenarios


Fragment-Based Screening with 3-Chloro-4-fluorophenyl Pharmacophore

The independent validation of the 3-chloro-4-fluorophenyl motif as a structural determinant of target engagement in the AbTYR system [1] supports the inclusion of this compound in fragment-based screening libraries where halogen-enriched privileged fragments are prioritized. Unlike the unsubstituted or mono-halogenated phenyl analogs that lack equivalent published target engagement validation, this compound offers a data-backed entry point for hit identification campaigns targeting enzymes with hydrophobic active-site pockets. The dual halogenation pattern (Cl and F) provides two distinct interaction vectors for fragment growing, while the primary aminomethyl group serves as a synthetic handle for rapid analog generation via amide coupling, reductive amination, or sulfonamide formation.

CNS Lead Optimization: Lipophilicity Tuning for BBB Penetration

With a TPSA of 55.1 Ų (well below the 90 Ų CNS penetration threshold) and an XLogP3-AA of 1.3, this compound occupies a favorable CNS drug-like property space [2]. The +0.3 to +0.5 log unit lipophilicity increment over the unsubstituted phenyl analog provides a quantifiable step in logP space for SAR-by-catalog approaches to optimizing CNS penetration. Medicinal chemists requiring systematic logP stepping without altering the core aminomethyl-N-methylpropanamide scaffold can directly procure this compound as the next-logP increment above the unsubstituted analog (CAS 1248648-73-8), with the assurance of identical TPSA and hydrogen bond donor/acceptor counts across the analog series.

Multi-Step Synthesis: Dual Salt Form Flexibility

The commercial availability of both the free base (CAS 1508488-18-3) and hydrochloride salt (CAS 1909319-44-3) at ≥95% purity enables synthetic chemists to select the optimal form based on reaction requirements: the free base for coupling reactions requiring nucleophilic amine reactivity without counterion interference, and the hydrochloride salt for reactions where protonated amine protection or enhanced aqueous solubility during workup is beneficial. This dual-form availability eliminates the need for in-house salt conversion steps, directly reducing synthesis cycle time and improving overall yield compared with workflows relying on the 4-fluoro analog, which is predominantly available only as the hydrochloride salt.

Halogen Bonding-Driven Structure-Based Design

For protein targets where crystallographic or computational evidence indicates two proximal halogen-accepting residues (e.g., backbone carbonyls or side-chain hydroxyls), the 3-chloro-4-fluorophenyl substituent provides orthogonal halogen bonding capability—chlorine as a strong σ-hole donor and fluorine as a hydrogen bond acceptor [3]. This dual interaction potential is structurally unavailable in the mono-chloro analog (CAS 1307583-69-2), mono-fluoro analog (CAS 1909313-82-1), or unsubstituted analog (CAS 1248648-73-8). The tyrosinase docking analysis by Mirabile et al. (2023) provides a precedent for productive dual-halogen contacts with a biological target [1], supporting the selection of this compound for structure-based design campaigns that explicitly require a bi-halogenated phenyl fragment.

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